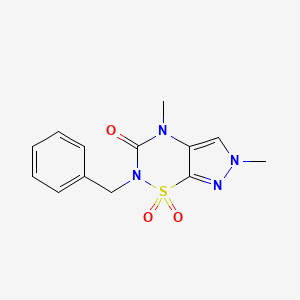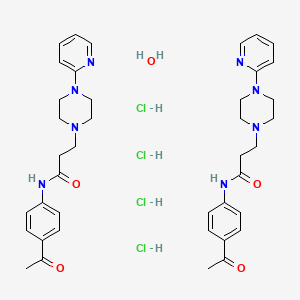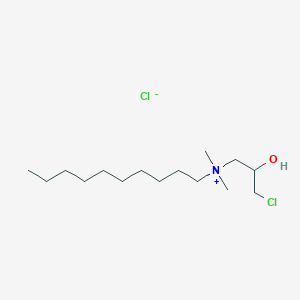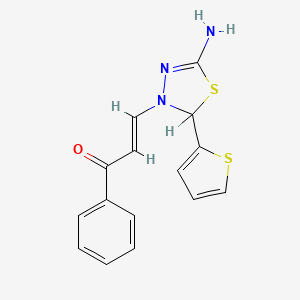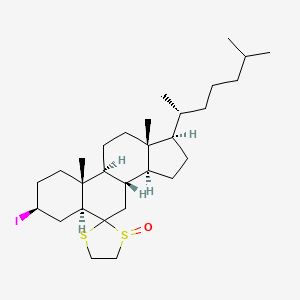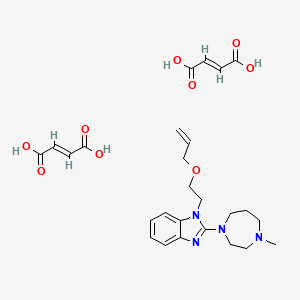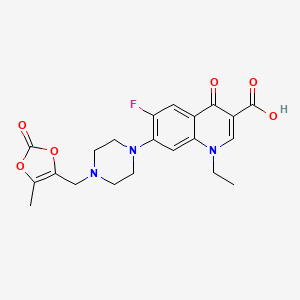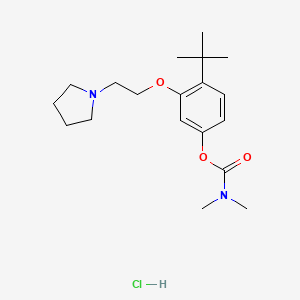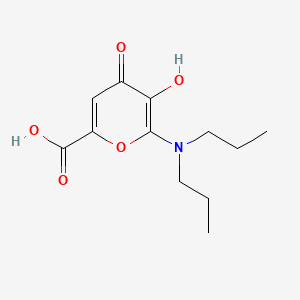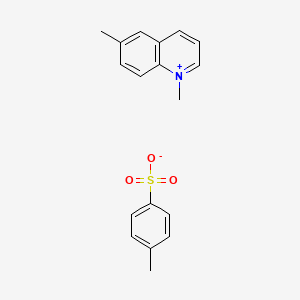
1,6-Dimethylquinolinium p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylquinolinium p-toluenesulfonate is a chemical compound that belongs to the class of quinolinium salts It is formed by the reaction of 1,6-dimethylquinoline with p-toluenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethylquinolinium p-toluenesulfonate can be synthesized through a straightforward reaction between 1,6-dimethylquinoline and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile or methanol, and heating the mixture to reflux. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated crystallization processes can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinolinium salts.
Aplicaciones Científicas De Investigación
1,6-Dimethylquinolinium p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-dimethylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in certain cancer cells .
Comparación Con Compuestos Similares
1,6-Dimethylquinolinium p-toluenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridinium p-toluenesulfonate: This compound has similar chemical properties but differs in its substitution pattern on the pyridine ring.
Pyridinium p-toluenesulfonate: Another related compound with a pyridinium core instead of a quinolinium core.
Tetraethylammonium p-toluenesulfonate: A quaternary ammonium salt with different applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
72076-53-0 |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1,6-dimethylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12N.C7H8O3S/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
BEXRYEWRLUOTMD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)[N+](=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
